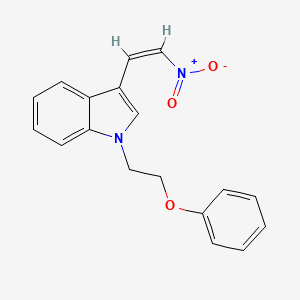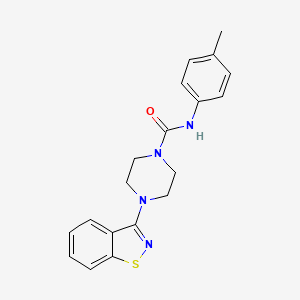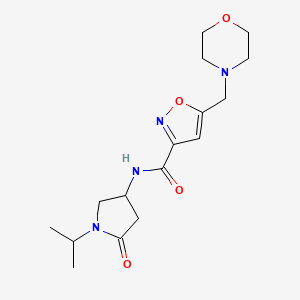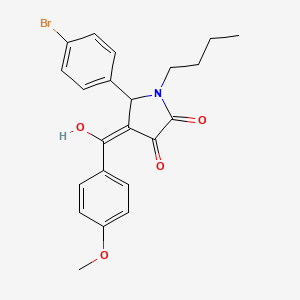
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole, also known as NVPEEI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. NVPEEI is a derivative of indole, a heterocyclic organic compound that is widely found in nature. The unique chemical structure of NVPEEI makes it a promising candidate for use in scientific research, particularly in the fields of pharmacology and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways within cells. This compound has been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. This inhibition may contribute to the cytotoxic effects of this compound on cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its cytotoxic and anti-inflammatory effects, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Studies have also suggested that this compound may have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole for lab experiments is its synthetic nature, which allows for precise control over its chemical composition and purity. This makes it an ideal candidate for use in medicinal chemistry and drug discovery research. However, one limitation of this compound is its relatively low solubility, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research on 3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole. One area of interest is in the development of this compound-based drugs for the treatment of cancer and inflammatory diseases. Another area of interest is in the study of this compound's neuroprotective effects and its potential as a treatment for neurodegenerative diseases. Further research is also needed to fully understand the mechanism of action of this compound and to optimize its synthesis and experimental conditions.
Synthesemethoden
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole can be synthesized using a variety of methods, including the condensation of 2-phenoxyethylamine with 3-acetylindole followed by nitration and reduction. Another method involves the reaction of 2-phenoxyethylamine with 3-nitroindole in the presence of a palladium catalyst. These methods have been optimized to produce high yields of pure this compound.
Wissenschaftliche Forschungsanwendungen
3-(2-nitrovinyl)-1-(2-phenoxyethyl)-1H-indole has been studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of pharmacology, where this compound has been shown to have significant cytotoxic effects on cancer cells. Studies have also shown that this compound has potential as an anti-inflammatory agent and may be useful in the treatment of inflammatory diseases such as arthritis.
Eigenschaften
IUPAC Name |
3-[(Z)-2-nitroethenyl]-1-(2-phenoxyethyl)indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3/c21-20(22)11-10-15-14-19(18-9-5-4-8-17(15)18)12-13-23-16-6-2-1-3-7-16/h1-11,14H,12-13H2/b11-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEARWRRQUPRCMS-KHPPLWFESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)C=C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)OCCN2C=C(C3=CC=CC=C32)/C=C\[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1'-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]spiro[indole-3,3'-piperidin]-2(1H)-one](/img/structure/B5308234.png)

![2-[1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl]-4H-chromen-4-one](/img/structure/B5308262.png)
![2-oxo-N-phenyl-2-[4-(4-phenyl-1H-pyrazol-5-yl)piperidin-1-yl]acetamide](/img/structure/B5308263.png)
![2-[2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]-6-iodo-3-methyl-4(3H)-quinazolinone](/img/structure/B5308266.png)
![N-[3-chloro-4-(4-methyl-1-piperazinyl)phenyl]-4-ethoxybenzamide hydrochloride](/img/structure/B5308271.png)

![2-[(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)hexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]nicotinonitrile](/img/structure/B5308290.png)

![4-[2-(4-chlorophenyl)-2-cyanovinyl]-2-methoxyphenyl 2,3-dihydro-1,4-benzodioxine-2-carboxylate](/img/structure/B5308318.png)
![5-(2-azepan-1-yl-2-oxoethyl)-3-(3,4-difluorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5308322.png)
![2-[5-(3,4-dimethoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B5308325.png)